molecular formula C14H14Cl3NO B1405177 Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride CAS No. 543730-63-8

Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride

Cat. No. B1405177
CAS RN: 543730-63-8
M. Wt: 318.6 g/mol
InChI Key: KYHNOAQNZCSZHP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride is C14H14Cl3NO . Its molecular weight is 318.62 . For a detailed molecular structure, it would be best to refer to a molecule viewer or database with the CAS number 543730-63-8 .


Physical And Chemical Properties Analysis

Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride has several physical and chemical properties that can be found in databases like ChemicalBook . These include its molecular structure, melting point, boiling point, density, and more .

Scientific Research Applications

Pharmacological Properties

  • Pharmacological Properties: This compound is a potent inhibitor of 5-hydroxytryptamine (5-HT) and noradrenaline reuptake into rat brain synaptosomes. Its inhibition of 5-HT uptake in vivo is evidenced by the potentiation of the behavioral effects of 5-hydroxytryptophan in rats and mice, as well as the blockade of p-chloroamphetamine-induced depletion of 5-HT in rats (Ferris et al., 1995).

Chemical Synthesis

  • Synthesis of 4-Hydroxyproline: In the context of synthesizing 4-Hydroxyproline, reactions involving similar compounds (N-benzyl-, N-diphenylmethyl-, or N-(1-phenylpropyl)-α-methoxycarbonylmethanimine N-oxide) have been researched, leading to the synthesis of 4-hydroxyprolines (Hara, Inouye, & Kakisawa, 1981).

Structural Analysis

  • Structural Analysis of Related Compounds: Studies involving 3,5-Dichloro-3',4'-dimethoxybiphenyl, a related compound, show the importance of π-π stacking interactions and the dihedral angles between benzene rings, which are crucial for understanding the structural properties of similar compounds (Dhakal, Parkin, & Lehmler, 2019).

Biological Evaluation

  • Anticonvulsant Agents: Schiff bases of similar compounds have been synthesized and screened for anticonvulsant activity, indicating the potential medicinal applications of this class of chemicals (Pandey & Srivastava, 2011).

Corrosion Inhibition

  • Corrosion Inhibition: Novel Bis Schiff’s Bases, related to this compound, have been evaluated as corrosion inhibitors for mild steel, showcasing an application in industrial chemistry (Singh & Quraishi, 2016).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-N-phenylmethoxymethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO.ClH/c15-13-7-6-12(8-14(13)16)9-17-18-10-11-4-2-1-3-5-11;/h1-8,17H,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHNOAQNZCSZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CONCC2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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